molecular formula C8H12N2O2 B1275085 ethyl (3-methyl-1H-pyrazol-1-yl)acetate CAS No. 934172-61-9

ethyl (3-methyl-1H-pyrazol-1-yl)acetate

Cat. No. B1275085
M. Wt: 168.19 g/mol
InChI Key: PPCZCRHUBFHKQG-UHFFFAOYSA-N
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Patent
US09266876B2

Procedure details

A suspension of (3-methyl-1H-pyrazol-1-yl)acetic acid (200 mg) and H2SO4 (0.1 mL) in EtOH (2 mL) was stirred at 80° C. for 4 h. After cooling down, the reaction mixture was diluted with DCM and washed with sat. Na2CO3, water and brine. The aq. layers were extracted with DCM, the combined org. layers were dried (MgSO4), filtered off and evaporated in vacuo to afford ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (101 mg, colourless liquid). LC-MS (B): tR=0.57 min; [M+H]+: 169.01.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:7][C:8]([OH:10])=[O:9])[N:3]=1.OS(O)(=O)=O.[CH3:16][CH2:17]O>C(Cl)Cl>[CH3:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:7][C:8]([O:10][CH2:16][CH3:17])=[O:9])[N:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1=NN(C=C1)CC(=O)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
WASH
Type
WASH
Details
washed with sat. Na2CO3, water and brine
EXTRACTION
Type
EXTRACTION
Details
The aq. layers were extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=NN(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.